2-(4-chloro-2-methylphenoxy)-N-(2-hydroxyethyl)acetamide
CAS No.: 5809-83-6
Cat. No.: VC13237736
Molecular Formula: C11H14ClNO3
Molecular Weight: 243.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5809-83-6 |
|---|---|
| Molecular Formula | C11H14ClNO3 |
| Molecular Weight | 243.68 g/mol |
| IUPAC Name | 2-(4-chloro-2-methylphenoxy)-N-(2-hydroxyethyl)acetamide |
| Standard InChI | InChI=1S/C11H14ClNO3/c1-8-6-9(12)2-3-10(8)16-7-11(15)13-4-5-14/h2-3,6,14H,4-5,7H2,1H3,(H,13,15) |
| Standard InChI Key | ULIVFRLGWBAESV-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)Cl)OCC(=O)NCCO |
| Canonical SMILES | CC1=C(C=CC(=C1)Cl)OCC(=O)NCCO |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a phenoxy backbone substituted with a chlorine atom at the para position and a methyl group at the ortho position. The acetamide side chain includes a 2-hydroxyethyl group, contributing to its polarity and solubility in polar solvents . Key structural attributes include:
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Molecular Formula: C₁₁H₁₄ClNO₃
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported | |
| Flash Point | 242°C | |
| Solubility | Soluble in ethanol, methanol |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via a two-step process:
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Formation of 4-Chloro-2-methylphenoxyacetic Acid:
4-Chloro-2-methylphenol reacts with chloroacetic acid in ethanol or methanol under acidic catalysis (e.g., H₂SO₄) . -
Amidation with 2-Aminoethanol:
The intermediate reacts with 2-aminoethanol under reflux, yielding the final product .
Industrial Manufacturing
Scaled production employs continuous flow reactors to optimize yield (>85%) and purity (>98%) . Key advancements include:
Chemical Reactivity and Derivatives
Oxidation Reactions
Treatment with KMnO₄ or H₂O₂ oxidizes the hydroxyethyl group to carboxylic acids or ketones:
Substitution Reactions
The chloro group undergoes nucleophilic substitution with NH₃ or NaOH, forming amine or hydroxyl derivatives :
Industrial Derivatives
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Herbicidal Ionic Liquids: Combined with quaternary ammonium cations for enhanced bioavailability .
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Agrochemical Intermediates: Key precursor in 5-chloro-7-methylindoline-2,3-dione synthesis .
Applications in Scientific Research
Agrochemical Development
The compound is integral to synthesizing herbicidal agents. For example, Patent US10981868B1 details its use in regioselective chlorination reactions to produce 5-chloro-7-methylindoline-2,3-dione, a potent herbicide intermediate.
Antimicrobial Formulations
Derivatives exhibit broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) . Efficacy correlates with alkyl chain length in ionic liquid formulations .
Pharmacological Investigations
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TMEM206 Inhibition: Structural analogs (e.g., CBA) inhibit ion channels involved in acid-induced cell death .
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ATF4 Pathway Modulation: Derivatives show promise in treating neurodegenerative diseases by regulating unfolded protein responses .
Future Directions
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